Sarecycline

Catalog No.
S005741
CAS No.
1035654-66-0
M.F
C24H29N3O8
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarecycline

CAS Number

1035654-66-0

Product Name

Sarecycline

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1

InChI Key

AYUMVPHUMFKFPJ-SBAJWEJLSA-N

SMILES

Array

Synonyms

WC-3035; WC 3035; WC3035; P005672; P-005672; P 005672; P005672; Sarecycline.;(4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-7-((methoxy(methyl)amino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC

The exact mass of the compound Sarecycline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sarecycline is a third-generation tetracycline-class antibiotic characterized by a unique C7 moiety which confers a narrow spectrum of activity. While it maintains potent activity against Gram-positive bacteria relevant to dermatological conditions, such as *Cutibacterium acnes*, it exhibits significantly reduced activity against many Gram-negative bacteria that are common residents of the human gastrointestinal tract. This targeted profile, combined with anti-inflammatory properties, makes it a distinct choice for research and development in acne vulgaris and other inflammatory skin conditions where minimizing microbiome disruption is a key consideration.

Direct substitution of Sarecycline with broad-spectrum tetracyclines like doxycycline or minocycline is ill-advised for applications where off-target effects are a concern. The defining feature of Sarecycline is its structurally-driven narrow antibacterial spectrum. Unlike its broader-spectrum analogs, Sarecycline is intentionally designed to be significantly less active against common Gram-negative enteric bacteria. This differentiation is critical in research models or formulations where preserving the integrity of the gut microbiome is a priority, a benefit not offered by older tetracyclines which can cause significant dysbiosis. Therefore, selecting a broad-spectrum substitute negates the primary procurement justification for Sarecycline: targeted activity with minimal collateral impact on gut flora.

Selective Antibacterial Activity: Reduced Impact on Gut Microbiome Flora

Sarecycline demonstrates potent activity against *C. acnes* comparable to older tetracyclines, but is quantifiably less active against key gut commensal bacteria. Against aerobic Gram-negative bacilli common in the human intestine, Sarecycline was 16- to 32-fold less active than minocycline and doxycycline. Specifically, the MIC50 (Minimum Inhibitory Concentration for 50% of isolates) against *E. coli* for Sarecycline was 16 µg/mL, compared to 2 µg/mL for doxycycline and 1 µg/mL for minocycline. Similarly, it was 4- to 8-fold less active than doxycycline against representative anaerobic gut bacteria. In a direct comparison against a panel of gut microbes, sarecycline showed reduced activity against 79% of tested organisms compared to minocycline.

Evidence DimensionAntibacterial Activity (MIC50)
Target Compound DataSarecycline: 16 µg/mL against E. coli
Comparator Or BaselineDoxycycline: 2 µg/mL; Minocycline: 1 µg/mL against E. coli
Quantified Difference8-fold to 16-fold less active against E. coli
ConditionsIn vitro susceptibility testing against clinical isolates of Enterobacteriaceae.

For studies requiring targeted suppression of *C. acnes* while minimizing disruption to gut flora, Sarecycline offers a selectivity that broad-spectrum alternatives lack.

Comparable Anti-inflammatory Activity to Broad-Spectrum Agents

Beyond its antibacterial effects, Sarecycline's value proposition includes potent anti-inflammatory action, a key mechanism in acne treatment. In a rat paw edema model, an established assay for inflammation, Sarecycline demonstrated anti-inflammatory activity comparable to both doxycycline and minocycline at equivalent doses. For example, at a dose of 100 mg/kg, the mean percent reduction in inflammation was 53.1% for Sarecycline, 36.0% for doxycycline, and 20.5% for minocycline, indicating a strong, non-inferior anti-inflammatory response. This demonstrates that the compound's narrow antibacterial spectrum does not compromise its efficacy in modulating inflammatory pathways relevant to dermatological research.

Evidence DimensionReduction in Paw Edema (%)
Target Compound Data53.1% reduction at 100 mg/kg
Comparator Or BaselineDoxycycline: 36.0% reduction; Minocycline: 20.5% reduction at 100 mg/kg
Quantified DifferenceComparable or greater anti-inflammatory effect at the tested dose.
ConditionsIn vivo rat paw edema model.

This allows researchers to leverage the anti-inflammatory properties of tetracyclines without the significant off-target antibacterial effects of older agents, isolating variables in inflammation studies.

Maintained Efficacy Against Specific Tetracycline-Resistant Strains

Sarecycline retains activity against certain bacterial strains that have developed resistance to older tetracyclines via specific mechanisms. When tested against *S. aureus* strains expressing the Tet(K) efflux pump, a common resistance mechanism, Sarecycline was significantly more active than tetracycline. Sarecycline's MICs against Tet(K)-expressing strains ranged from 0.12 to 0.5 µg/mL, whereas tetracycline's MICs were much higher at 16 to 65 µg/mL. This is attributed to the unique C7 moiety which improves ribosome binding and interaction with mRNA, potentially overcoming some forms of resistance. This makes it a more suitable tool for studying or targeting bacteria with this specific resistance profile.

Evidence DimensionAntibacterial Activity (MIC)
Target Compound DataSarecycline: 0.12-0.5 µg/mL
Comparator Or BaselineTetracycline: 16-65 µg/mL
Quantified DifferenceOver 32-fold more active against some Tet(K) expressing strains.
ConditionsIn vitro susceptibility testing against S. aureus strains with defined Tet(K) resistance mechanism.

For research involving tetracycline-resistant Gram-positive bacteria, particularly those utilizing Tet(K) efflux pumps, Sarecycline provides a viable, potent alternative where first-generation tetracyclines would fail.

Microbiome-Sensitive Dermatological Studies

For in vivo or in vitro studies investigating the role of *C. acnes* in skin inflammation, Sarecycline is the preferred tetracycline when the experimental goal is to minimize confounding variables from gut microbiome disruption. Its documented 16-to-32-fold lower activity against enteric Gram-negative bacilli ensures a more targeted intervention compared to doxycycline or minocycline.

Isolating Anti-Inflammatory from Broad-Spectrum Antibacterial Effects

When the primary research goal is to study the anti-inflammatory effects of tetracyclines on skin cells or in animal models, Sarecycline provides a critical advantage. Its proven anti-inflammatory potency, comparable to minocycline, allows for the decoupling of inflammation modulation from the widespread antibacterial effects that could alter host-microbe interactions systemically.

Development of Next-Generation Acne Therapeutics

In formulation and drug discovery, Sarecycline serves as a benchmark for developing narrow-spectrum agents. Its chemical structure and targeted activity profile provide a validated starting point for creating new compounds aimed at treating acne with a superior safety profile and lower potential for inducing widespread antibiotic resistance.

Investigating Models of Antibiotic Resistance

Sarecycline is a valuable tool for studying bacterial resistance mechanisms. Its retained potency against certain efflux-pump-mediated resistant strains, such as those with Tet(K), makes it a suitable agent for comparative studies to elucidate how structural modifications can overcome specific resistance pathways where older tetracyclines are ineffective.

XLogP3

1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

487.19546489 Da

Monoisotopic Mass

487.19546489 Da

Heavy Atom Count

35

Appearance

Solid powder

UNII

94O110CX2E

Wikipedia

Sarecycline

Biological Half Life

The mean elimination half-life of sarecycline is 21 to 22 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Zhanel G, Critchley I, Lin LY, Alvandi N: Microbiological Profile of Sarecycline: A Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris. Antimicrob Agents Chemother. 2018 Nov 5. pii: AAC.01297-18. doi: 10.1128/AAC.01297-18. [PMID:30397052]
Moore A, Green LJ, Bruce S, Sadick N, Tschen E, Werschler P, Cook-Bolden FE, Dhawan SS, Forsha D, Gold MH, Guenthner S, Kempers SE, Kircik LH, Parish JL, Rendon MI, Rich P, Stein-Gold L, Tyring SK, Weiss RA, Nasir A, Schmitz C, Boodhoo TI, Kaoukhov A, Berk DR: Once-Daily Oral Sarecycline 1.5 mg/kg/day Is Effective for Moderate to Severe Acne Vulgaris: Results from Two Identically Designed, Phase 3, Randomized, Double-Blind Clinical Trials. J Drugs Dermatol. 2018 Sep 1;17(9):987-996. [PMID:30235387]
Leyden JJ, Sniukiene V, Berk DR, Kaoukhov A: Efficacy and Safety of Sarecycline, a Novel, Once-Daily, Narrow Spectrum Antibiotic for the Treatment of Moderate to Severe Facial Acne Vulgaris: Results of a Phase 2, Dose-Ranging Study. J Drugs Dermatol. 2018 Mar 1;17(3):333-338. [PMID:29537451]
Butler MS, Blaskovich MA, Cooper MA: Antibiotics in the clinical pipeline in 2013. J Antibiot (Tokyo). 2013 Oct;66(10):571-91. doi: 10.1038/ja.2013.86. Epub 2013 Sep 4. [PMID:24002361]
FDA Approval of Seysara (sarecycline) by Almirall Press Release
Acquisition of Allergan US Medical Dermatology Department by Almirall, S.A. Press Release

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